![molecular formula C21H19N5O2S2 B4065822 N-{2-[(5-氨基-4H-1,2,4-三唑-3-基)硫代]-1,2-二氢-1-芴并亚苯基}-4-甲基苯磺酰胺](/img/structure/B4065822.png)

N-{2-[(5-氨基-4H-1,2,4-三唑-3-基)硫代]-1,2-二氢-1-芴并亚苯基}-4-甲基苯磺酰胺

描述

“N-{2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-1,2-dihydro-1-acenaphthylenyl}-4-methylbenzenesulfonamide” is a chemical compound that contains a 1,2,4-triazole moiety, which is known for its antifungal activity . The compound also comprises a pyridine-3-sulfonamide scaffold .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. A series of novel 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides have been synthesized by multistep reactions starting from 4-chloropyridine-3-sulfonamide via N’-cyano-N-[(4-substitutedpyridin-3-yl)sulfonyl]carbamimidothioates which were further converted with hydrazine hydrate to the corresponding 1,2,4-triazole derivatives .科学研究应用

Role in Fertility Impairment in Rice

The compound, when referred to as CBKinase1_002563, has been associated with fertility impairment in rice through the NADPH-Dependent H2O2 Signaling Pathway . The scaffold protein receptor for Activated C Kinase1 (RACK1) regulates multiple aspects of plants, including seed germination, growth, environmental stress responses, and flowering .

Delaying Salinity-Induced Senescence in Rice Leaves

As CBKinase1_014963, it has been found to delay salinity-induced senescence in rice leaves by regulating chlorophyll degradation . This is particularly important for maintaining the health and productivity of rice plants in saline conditions .

Anticancer Activity

When referred to as BRD-A03957522-001-01-2, the compound has been associated with anticancer activity . It has been used in the study of over 16,000 drug and small-molecule induced gene expression signatures .

Antibody Development

As BRD-A03957522-001-01-2, it has also been used in the development of antibodies . These antibodies have been tested in various applications including Western Blot (WB), Immunocytochemistry (ICC/IF), and Immunoprecipitation (IP) .

Small Modular Reactors (SMRs)

When referred to as SMR000172314, the compound has been associated with the development of Small Modular Reactors (SMRs) . SMRs have a power capacity of up to 300 MW(e) and their components may be mass manufactured in factories and then transported and installed on sites .

Anticancer Agents

As N-{2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-1,2-dihydro-1-acenaphthylenyl}-4-methylbenzenesulfonamide, the compound has been synthesized and evaluated as a promising anticancer agent . It has shown promising cytotoxic activity against certain cell lines .

Drug Sensitivity

When referred to as BRD-A03957522-001-06-1, the compound has been used in the study of drug sensitivity . It has been used in the analysis of drug sensitivity data in the context of cancer research .

Chronic Thyroid Eye Disease Treatment

As BRD-A03957522-001-06-1, it has also been used in the treatment of Chronic Thyroid Eye Disease (TED) . It is being studied in a randomized, double-masked, placebo-controlled safety, tolerability, and efficacy study .

作用机制

Target of Action

CBKinase1_002563, also known as N-{2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-1,2-dihydro-1-acenaphthylenyl}-4-methylbenzenesulfonamide, BRD-A03957522-001-01-2, CBKinase1_014963, BRD-A03957522-001-06-1, or SMR000172314, is a compound that primarily targets the Casein Kinase 1 (CK1) family . The CK1 family has been shown to phosphorylate key regulatory molecules involved in cell cycle, transcription and translation, the structure of the cytoskeleton, cell-cell adhesion, and receptor-coupled signal transduction .

Mode of Action

The compound interacts with its targets by binding to the CK1 isoforms, which have non-redundant and essential functions in cell survival and tumorigenesis . The precise mechanisms of activation and execution of ck1 in signaling platforms formed by innate adaptors mitochondrial antiviral signaling protein (mavs), stimulator of interferon genes protein (sting), and tir-domain-containing adapter-inducing interferon-β (trif), as well as its complex regulations, still remain elusive .

Biochemical Pathways

The CK1 family regulates key signaling pathways known to be critically involved in tumor progression . These pathways include those involved in cell cycle progression, transcription and translation, the structure of the cytoskeleton, cell-cell adhesion, and receptor-coupled signal transduction .

Result of Action

The molecular and cellular effects of the compound’s action involve the phosphorylation of key regulatory molecules, which can influence various cellular processes. This can lead to changes in cell cycle progression, transcription and translation, the structure of the cytoskeleton, cell-cell adhesion, and receptor-coupled signal transduction .

属性

IUPAC Name |

N-[2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1,2-dihydroacenaphthylen-1-yl]-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O2S2/c1-12-8-10-14(11-9-12)30(27,28)26-18-15-6-2-4-13-5-3-7-16(17(13)15)19(18)29-21-23-20(22)24-25-21/h2-11,18-19,26H,1H3,(H3,22,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOYFLSGPNXEBOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2C(C3=CC=CC4=C3C2=CC=C4)SC5=NNC(=N5)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(5-Amino-4H-[1,2,4]triazol-3-ylsulfanyl)-acenaphthen-1-yl]-4-methyl-benzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

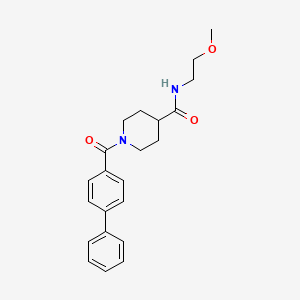

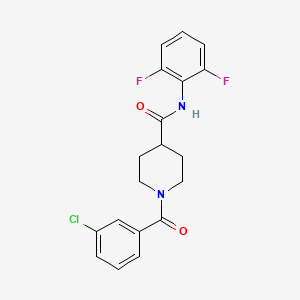

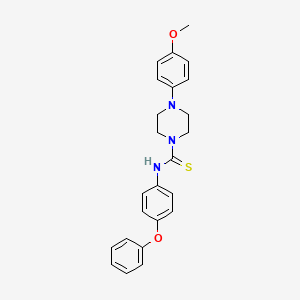

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-amino-N-(4-nitrophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B4065745.png)

![4-[4-(4-morpholinyl)-3-nitrophenyl]-2-[2-oxo-2-(1-piperidinyl)ethyl]-1(2H)-phthalazinone](/img/structure/B4065761.png)

![4-biphenylyl 3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)propanoate](/img/structure/B4065800.png)

![3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)benzamide](/img/structure/B4065811.png)

![N-(4-bromophenyl)-2-[4-(2-hydroxyethyl)-1-piperazinyl]acetamide hydrochloride](/img/structure/B4065812.png)

![N-[1-(4,5-Dihydro-thiazol-2-ylcarbamoyl)-2-methyl-propyl]-benzamide](/img/structure/B4065818.png)

![1-(2-methoxy-4-{[(3-pyridinylmethyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B4065824.png)

![2-({5-[4-(4-fluorobenzoyl)-1-piperazinyl]-2-nitrophenyl}thio)-1H-benzimidazole](/img/structure/B4065825.png)

![2-(1-oxo-4-phenyl-2(1H)-phthalazinyl)-N-{4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethoxy]phenyl}acetamide](/img/structure/B4065830.png)

![6-{[3-(dimethylamino)propyl]amino}-3,3-dimethyl-8-phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B4065833.png)

![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B4065834.png)